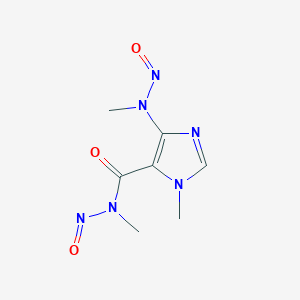

Dinitrosocaffeidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dinitrosocaffeidine (DNC) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of caffeine. DNC is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, DNC increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism.

Mecanismo De Acción

Dinitrosocaffeidine exerts its effects on cells and tissues by inhibiting PDEs, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. This compound has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. This compound also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. This compound increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. This compound has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. This compound also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis. This compound has been shown to have anti-inflammatory and antioxidant effects, and may have potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dinitrosocaffeidine has several advantages and limitations for use in lab experiments. This compound is a potent and selective inhibitor of PDEs, which makes it a useful tool for studying cyclic nucleotide signaling pathways and related biological processes. This compound is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal. This compound may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research on Dinitrosocaffeidine and related compounds. One area of interest is the development of more potent and selective inhibitors of PDEs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the effects of this compound and related compounds on cellular metabolism and energy homeostasis, which could lead to the development of novel therapies for metabolic disorders such as obesity and diabetes. Additionally, the potential anti-inflammatory and antioxidant effects of this compound could be further explored in the context of diseases such as cancer and neurodegenerative disorders.

Métodos De Síntesis

Dinitrosocaffeidine can be synthesized from caffeine using a variety of methods, including nitrosation with nitrous acid, nitrosyl chloride, or other nitrosating agents. The reaction typically involves the formation of a nitrosocaffeine intermediate, which is then oxidized to this compound using a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The purity and yield of this compound can be improved by using column chromatography or other purification techniques.

Aplicaciones Científicas De Investigación

Dinitrosocaffeidine has been used in a variety of scientific research applications, including studies of cyclic nucleotide signaling pathways, gene expression, metabolism, and cell proliferation. This compound has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, cAMP response element-binding protein (CREB), and nuclear factor-kappa B (NF-κB). This compound has also been used to investigate the effects of caffeine on cellular metabolism and energy homeostasis, as well as the potential therapeutic applications of caffeine and related compounds in diseases such as cancer, diabetes, and neurodegenerative disorders.

Propiedades

Número CAS |

145438-97-7 |

|---|---|

Fórmula molecular |

C7H10N6O3 |

Peso molecular |

226.19 g/mol |

Nombre IUPAC |

N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |

InChI |

InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |

Clave InChI |

GMZOUDFUPHOZBW-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

SMILES canónico |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

Otros números CAS |

145438-97-7 |

Sinónimos |

dinitrosocaffeidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

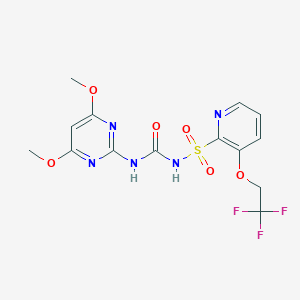

![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)

![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)